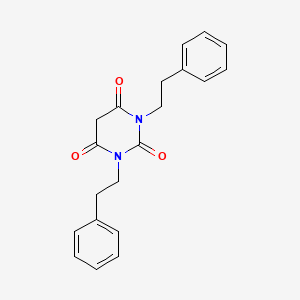
3-(2,2,2-Trifluoroethoxy)benzaldehyde
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a trifluoroethoxy group. The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-5H,6H2 .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 30-35°C .Applications De Recherche Scientifique
Catalysis and Synthetic Applications
- Metal-Organic Frameworks (MOFs) Catalysis : The catalytic properties of metal-organic frameworks, specifically Cu3(BTC)2, were studied, showing activation of benzaldehyde for liquid phase cyanosilylation, indicating potential utility in enhancing reaction yields and selectivity through coordination chemistry (Schlichte, Kratzke, & Kaskel, 2004).
- Asymmetric Synthesis : Enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase highlights the compound's role in enantioselective synthesis, important for pharmaceutical and agrochemical industries (Kühl et al., 2007).
- Bifunctional Catalysis : Research into polyoxometalate-intercalated layered double hydroxides as bifunctional catalysts for cascade reactions involving benzaldehyde demonstrates innovative approaches to multifunctional catalytic systems (Liu et al., 2016).
- Labeling and Modification : Studies on the regio-selective formylation for synthesis of labeled benzaldehydes provide methods for creating isotopically labeled compounds, facilitating studies in metabolic pathways and drug discovery (Boga, Alhassan, & Hesk, 2014).
Material Science and Polymer Chemistry
- Liquid Crystal Synthesis : The formation of liquid crystalline phases through alkaline condensation reactions of substituted benzaldehydes introduces pathways for creating advanced materials with specific optical properties (Holst, Pakula, & Meier, 2004).
- Polymer Synthesis : The preparation and polymerizability of Benzaldehyde Formaldehyde Azine (BzFAz) as a new monomer for CN bond-containing polymers reveal potential applications in creating novel polymeric materials with unique properties (Hashidzume, Tsuchiya, Morishima, & Kamachi, 2000).
Safety and Hazards
Orientations Futures
“3-(2,2,2-Trifluoroethoxy)benzaldehyde” and similar compounds have potential applications in various fields. For instance, a study introduced “3-(2,2,2-trifluoroethoxy)-propionitrile”, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability, as an electrolyte solvent for high-energy density Li|NCM batteries .
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUKVSIHDRZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155908-58-0 | |
| Record name | 3-(2,2,2-trifluoroethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2859119.png)

![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)
![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)

![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)